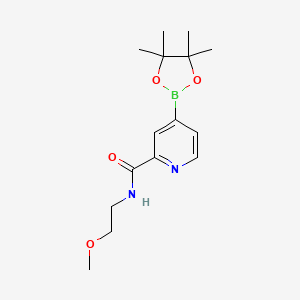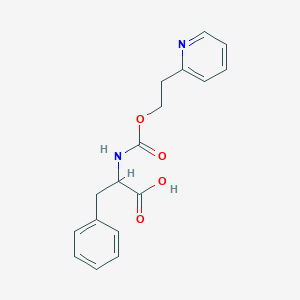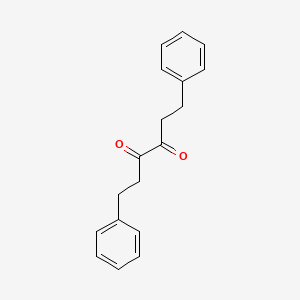![molecular formula C7H16O4S2 B13993803 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane CAS No. 6330-39-8](/img/structure/B13993803.png)
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane typically involves the reaction of propane derivatives with sulfonylating agents under controlled conditions. One common method involves the use of isopropyl sulfonyl chloride and a suitable base to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. This compound may also affect cellular pathways by altering the redox state or by acting as a signaling molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}butane
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}ethane
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}benzene
Uniqueness
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two sulfonyl groups attached to a propane backbone makes it a versatile compound for various chemical reactions and applications .
Propriétés
Numéro CAS |
6330-39-8 |
|---|---|
Formule moléculaire |
C7H16O4S2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
2-(propan-2-ylsulfonylmethylsulfonyl)propane |
InChI |
InChI=1S/C7H16O4S2/c1-6(2)12(8,9)5-13(10,11)7(3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
RLTCMAOQPFEJKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CS(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)

![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)







